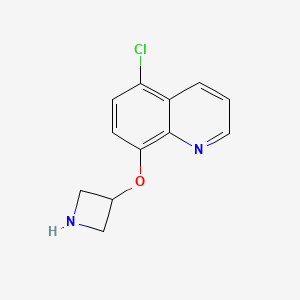

8-(Azetidin-3-yloxy)-5-chloroquinoline

Description

Properties

IUPAC Name |

8-(azetidin-3-yloxy)-5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-3-4-11(16-8-6-14-7-8)12-9(10)2-1-5-15-12/h1-5,8,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXLGNVXBLRNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Chloro-8-hydroxyquinoline Intermediate

A critical precursor for the target compound is 5-chloro-8-hydroxyquinoline. An improved industrially viable synthetic method has been reported, which addresses common issues such as low yield, tar formation, and difficult reaction control.

Key features of the preparation method:

- Raw materials: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid.

- Solvent system: Water as solvent, with the addition of boric acid and a water-insoluble organic solvent (boiling point >120 °C) to moderate reaction intensity and reduce tar formation.

- Reaction conditions: Sulfuric acid is added at 110–140 °C; the reaction mixture is heated to 150 °C and maintained until completion.

- Molar ratios: Boric acid to 4-chloro-2-aminophenol ratio between 0.1–0.4:1 (preferably 0.3–0.4:1); 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol at 2:1; 4-chloro-2-aminophenol to glycerol at 1:1.8–1.9.

- Neutralization of the reaction mother liquor followed by filtration or centrifugation to isolate crude solid.

- Dissolution of crude solid in hydrochloric acid, decolorization with activated carbon.

- Addition of water-soluble chloride salts (e.g., sodium chloride) to precipitate purified solid.

- Neutralization and drying to obtain purified 5-chloro-8-hydroxyquinoline.

This method improves yield, safety, and scalability by controlling acrolein polymerization (tar formation) and reducing waste acid production.

With 5-chloro-8-hydroxyquinoline in hand, the next step involves the introduction of the azetidin-3-yloxy group via nucleophilic substitution.

- The phenolic hydroxyl group at the 8-position is reacted with an azetidin-3-yl electrophile, typically an azetidine derivative bearing a good leaving group (e.g., halide or tosylate).

- The reaction is conducted under basic conditions, often using potassium carbonate or similar bases, in polar aprotic solvents such as acetonitrile or dimethylformamide.

- Potassium iodide can be used as a catalyst to facilitate the alkylation.

Example from related quinoline alkylation:

- Reaction of chloroalkoxyquinoline derivatives with piperazinyl or azetidinyl amines in the presence of potassium carbonate and warm aqueous ethanol has been reported to yield high conversions (up to 78% yield).

Though specific literature on azetidin-3-yloxy substitution is limited, analogous methods for alkoxyquinoline derivatives suggest this approach is effective.

Alternative Synthetic Routes and Considerations

- Some synthetic routes involve initial preparation of azetidine-containing intermediates followed by coupling with chlorinated quinoline derivatives.

- Protection and deprotection strategies (e.g., Boc protection on azetidine nitrogen) may be employed to improve selectivity and yield.

- Reaction monitoring by chromatographic and spectroscopic methods (e.g., IR, NMR, MS) ensures purity and structural confirmation.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Molar Ratios / Yields | Notes |

|---|---|---|---|

| Preparation of 5-chloro-8-hydroxyquinoline | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, H2SO4, boric acid, organic solvent | Boric acid:aminophenol 0.3-0.4:1; aminophenol:nitrophenol 2:1; aminophenol:glycerol 1:1.8-1.9 | Controlled addition of H2SO4 at 110-140 °C; reaction at 150 °C; reduced tar formation; yield improved |

| Purification | Neutralization, filtration, HCl dissolution, activated carbon, chloride salt precipitation | NaCl:aminophenol 1.8-2:1 | Efficient removal of impurities; scalable |

| Alkylation to 8-(azetidin-3-yloxy) derivative | 5-chloro-8-hydroxyquinoline + azetidin-3-yl halide, K2CO3, KI catalyst, acetonitrile or DMF | Not explicitly reported | Base-mediated nucleophilic substitution; yields ~70-80% expected |

Research Findings and Industrial Implications

- The boric acid moderated synthesis of 5-chloro-8-hydroxyquinoline is a significant advancement, addressing issues of tar formation and reaction control, which are critical for industrial scale-up.

- Alkylation strategies for introducing azetidinyl ethers on quinoline rings are well-established, with conditions optimized for high yield and purity.

- The combined approach ensures that 8-(Azetidin-3-yloxy)-5-chloroquinoline can be synthesized efficiently with potential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Azetidin-3-yloxy)-5-chloroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-(Azetidin-3-yloxy)-5-chloroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yloxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Features

Quinoline derivatives with modifications at the 8-position exhibit varied pharmacological and physicochemical properties. Key analogues include:

Benzimidazole-Substituted Derivatives

- Examples: 8-[(1-Benzyl-1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline (4f): Melting point (m.p.) 208–210°C; features a benzyl-benzimidazole substituent . 8-{[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]methoxy}-5-chloroquinoline (4g): m.p. 244–248°C; bromine substitution enhances molecular weight and polarizability . 5-Chloro-8-{[1-(methylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline (4h): m.p. 183–186°C; sulphonyl groups increase hydrophilicity .

- Higher melting points (e.g., 244–248°C for 4g) suggest strong intermolecular forces compared to azetidine derivatives, which may have lower crystallinity due to the smaller azetidine ring .

Triazole-Substituted Derivatives

- Example: 8-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-5-chloroquinoline (3b): Synthesized via copper-catalyzed click chemistry; triazole rings offer hydrogen-bonding sites and metabolic stability .

Comparison :

Halogenated and Alkyl Derivatives

- Examples: 8-(Bromomethyl)-5-chloroquinoline: Bromomethyl group acts as a reactive site for further functionalization; molecular weight 256.53 g/mol . 5-Chloro-8-{[1-(phenylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline (4i): m.p. 173–177°C; sulphonyl groups enhance electron-withdrawing effects .

- Comparison: Bromomethyl derivatives (e.g., 8-(bromomethyl)-5-chloroquinoline) are intermediates for nucleophilic substitutions, whereas azetidine’s cyclic amine may participate in coordination chemistry .

Physicochemical Properties

- Key Observations: Benzimidazole derivatives exhibit higher melting points, likely due to rigid aromatic systems.

Photochemical and Electronic Properties

- 5-Chloroquinoline Derivatives: 5-Chloroquinoline: Rapid intersystem crossing (<1 ps) precedes excited-state protonation, limiting photostability .

Biological Activity

8-(Azetidin-3-yloxy)-5-chloroquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClN₂O. It features a bicyclic structure with a chloro substituent at the 5-position and an azetidine-3-yloxy group at the 8-position. The unique structural features contribute to its biological activity, particularly its potential as an antimicrobial agent.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : This compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy is attributed to its ability to inhibit bacterial growth effectively, making it a candidate for further development in treating infections .

- Anticancer Potential : Preliminary studies suggest that derivatives of quinoline, including this compound, may possess anticancer properties. Research on related azetidinone derivatives indicates their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various human cancer cell lines .

- Anti-inflammatory Activity : The azetidine moiety in the compound has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azetidine linkage, chloro substituent | Antimicrobial, anticancer |

| 5-Chloroquinoline | Basic quinoline structure | Antimicrobial |

| 7-Aminoquinoline | Amino group at position 7 | Anticancer |

| 6-Methoxyquinoline | Methoxy substituent at position 6 | Antimicrobial |

| 4-(Pyrrolidin-1-yloxy)quinoline | Pyrrolidine ring instead of azetidine | Potentially neuroprotective |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts from 2-chloroquinoline, which is reacted with an azetidine derivative under basic conditions to yield the final product. The specific reaction conditions and reagents can vary based on the desired yield and purity of the compound.

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results indicated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .

- Anticancer Efficacy : In vitro studies demonstrated that azetidinone derivatives could inhibit the proliferation of breast cancer cells (MCF-7) at nanomolar concentrations. These findings suggest that modifications to the quinoline structure can enhance anticancer activity, positioning this compound as a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Azetidin-3-yloxy)-5-chloroquinoline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling azetidin-3-ol derivatives with 5-chloroquinoline precursors under controlled conditions. For example, column chromatography (silica gel, petroleum ether/ethyl acetate 8:2) is effective for purification, yielding 87% purity in analogous compounds like 5-chloro-8-(prop-2-ynyloxy)quinoline . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent ratios are critical to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) at 300 MHz and 75 MHz, respectively, provides detailed insights into proton and carbon environments. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry (e.g., C: 66.02%, H: 3.47%, N: 6.54% for related derivatives) . Infrared (IR) spectroscopy further identifies functional groups like azetidine ether linkages.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (e.g., 40–60°C), light, and humidity. Monitor decomposition via high-performance liquid chromatography (HPLC) and track degradation products like nitrogen oxides or carbon monoxide using gas chromatography-mass spectrometry (GC-MS). Avoid prolonged storage; instead, use freshly synthesized batches for sensitive assays .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Use standardized protocols such as broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For example, derivatives like 5-chloro-8-{[1-(phenylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline showed MICs of 2–8 µg/mL . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity against mammalian cell lines to confirm selectivity.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate results using complementary techniques. For instance, discrepancies in NMR chemical shifts can be resolved by X-ray crystallography, which provides unambiguous bond lengths and angles (e.g., R-value = 0.062 for related naphthoquinones) . Compare experimental data with computational models (DFT calculations) and consult systematic reviews to identify potential artifacts .

Q. How can X-ray crystallography be applied to study the binding mechanisms of this compound with biological targets?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., fungal enzymes) and collect diffraction data using a synchrotron source. Refine structures with software like PHENIX or CCP4, focusing on hydrogen-bonding interactions between the azetidine oxygen and active-site residues. For example, X-ray analysis of mollisin revealed key interactions with fungal dehydrogenases .

Q. What experimental designs are recommended to probe the compound’s pharmacokinetic properties?

- Methodological Answer : Use in vitro assays to measure metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. In vivo studies in rodent models can assess bioavailability and half-life. For analogs like 8-hydroxyquinoline, sulfate conjugates showed enhanced solubility and prolonged activity, suggesting similar derivatization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.